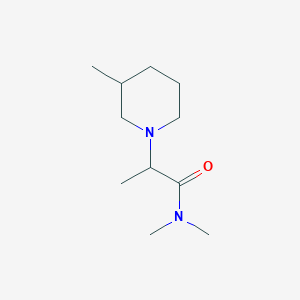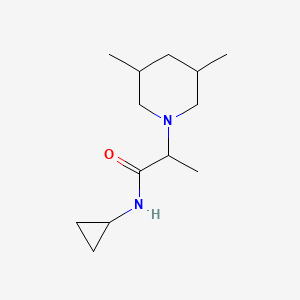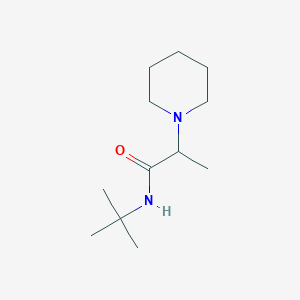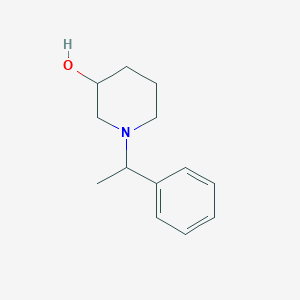![molecular formula C11H18N2O B7516131 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole, also known as MPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPO is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure.
Wirkmechanismus
The mechanism of action of 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole is not fully understood. However, it has been proposed that 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole acts as an antioxidant and can scavenge free radicals. 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole may also inhibit the production of reactive oxygen species and reduce oxidative stress. Additionally, 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole may modulate the activity of enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been shown to have several biochemical and physiological effects. It can reduce oxidative stress and inflammation in the brain. 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole can also inhibit the growth of cancer cells and induce apoptosis. Additionally, 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been shown to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been extensively studied and its properties are well characterized. However, 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has some limitations for lab experiments. It has low solubility in water and may require the use of organic solvents. Additionally, 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole may have some toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole may also have potential applications in the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole and its potential applications in scientific research.
Synthesemethoden
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-methylpiperidine with 2-bromoacetophenone in the presence of a base to form an intermediate. The intermediate is then reacted with methylglyoxal to form 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole. The synthesis method has been optimized to produce high yields of 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole with purity greater than 95%.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been studied for its potential applications in scientific research. It has been shown to have neuroprotective effects and can reduce oxidative stress in the brain. 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
5-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-5-3-4-6-13(9)8-11-7-10(2)14-12-11/h7,9H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNZQDHNVHQVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516048.png)

![2-[(4-Methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516057.png)

![5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516089.png)
![tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate](/img/structure/B7516093.png)
![5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide](/img/structure/B7516094.png)
![1-[(2-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516110.png)
![1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7516116.png)

![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)

![N-[2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetyl]-2-phenylacetamide](/img/structure/B7516142.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)